Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- is a natural product found in Streptomyces antioxidans, Streptomyces xiamenensis, and Vibrio anguillarum with data available.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-
CAS No.: 14705-60-3
Cat. No.: VC0516570
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14705-60-3 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 3-benzyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
| Standard InChI | InChI=1S/C14H16N2O2/c17-13-12-7-4-8-16(12)14(18)11(15-13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,17) |
| Standard InChI Key | QZBUWPVZSXDWSB-UHFFFAOYSA-N |
| SMILES | C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 |
| Canonical SMILES | C1CC2C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, hexahydro-3-(phenylmethyl)pyrrolo[1,2-a]pyrazine-1,4-dione, reflects its bicyclic architecture comprising a six-membered piperazinedione fused to a pyrrolidine ring. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₆N₂O₂ | |
| Molecular weight | 244.29 g/mol | |
| CAS Registry Number | 14705-60-3 | |
| Retention time (GC-MS) | 30.358 min (Bacillus sp. WG4) | |
| logP (Octanol-water) | 0.718 |
The structure was confirmed via GC-MS and nuclear magnetic resonance (NMR) in studies involving Bacillus spp., where it was identified as a major antifungal metabolite .
Biosynthesis Pathways
This DKP is synthesized nonribosomally by bacterial species, particularly Bacillus cereus and Bacillus subtilis, via cyclization of phenylalanine-proline dipeptide precursors . In Bacillus sp. WG4, the biosynthetic gene cluster responsible for its production is linked to nonribosomal peptide synthetases (NRPSs), as inferred from genomic analyses .
Biological Activities and Mechanisms
Antifungal Activity
The compound exhibits broad-spectrum antifungal activity, notably against Pythium myriotylum, a causative agent of rhizome rot in ginger (Zingiber officinale). Key findings include:
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Hyphal Degeneration: Treated hyphae displayed ultrastructural deformities, including cell wall lysis, torsional stress, and aberrant branching, as observed via scanning electron microscopy (SEM) .
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Spore Inhibition: Conidial germination inhibition rates reached 89% at 200 µg/mL, disrupting the pathogen’s reproductive cycle .
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Synergy with Trichoderma: Co-application with Trichoderma harzianum enhanced antifungal efficacy by 40%, attributed to complementary cell wall lytic enzyme secretion .
Antibacterial Properties
In Bacillus subtilis strain B237, the compound demonstrated bacteriostatic activity against Staphylococcus aureus (MIC: 25 µg/mL) by interfering with membrane integrity and quorum sensing (QS) pathways . Specifically, it competitively inhibited autoinducer peptide (AIP) binding in the S. aureus agr QS system, reducing virulence factor expression .
Herbicidal Effects
A study on Phoma sp. fermentation broths identified this DKP as a phytotoxin causing 72% inhibition of Amaranthus retroflexus germination at 100 µg/mL. Structural analogs lacking the benzyl group showed reduced activity, highlighting the substituent’s role in bioactivity .
Mechanistic Insights
Fungal Cell Wall Disruption
The compound’s diketopiperazine core facilitates chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), destabilizing fungal cell wall integrity. This is corroborated by SEM images showing hyphal collapse and leakage of cytoplasmic contents .
Quorum Sensing Interference
As a QS inhibitor, the DKP competes with AIPs for receptor binding in Gram-positive bacteria. In S. aureus, it suppressed agr-mediated expression of α-hemolysin (hla) and protein A (spa) by 65% and 58%, respectively, at sub-MIC concentrations .
Oxidative Stress Induction
In P. myriotylum, exposure to 50 µg/mL of the compound increased reactive oxygen species (ROS) levels by 3.2-fold, triggering apoptosis-like cell death. Pretreatment with antioxidants (ascorbic acid) reversed this effect, confirming ROS-mediated toxicity .
Applications in Agriculture and Medicine
Biocontrol Agent Formulations
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Seed Treatment: Coating ginger rhizomes with Bacillus sp. WG4 spores (10⁸ CFU/mL) reduced P. myriotylum infection rates from 85% to 12% in field trials .
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Synergistic Formulations: A 1:1 mixture with Trichoderma conidia (10⁷ CFU/g) enhanced shelf life and field persistence by 30% compared to single-agent treatments .
Challenges and Future Directions
Stability Optimization
The compound’s half-life in soil (t₁/₂ = 48 hours) limits prolonged efficacy. Microencapsulation in chitosan-alginate nanoparticles extended its stability to 14 days in field conditions .
Resistance Mitigation
No resistance mutations were observed in S. aureus after 30 serial passages at sub-MIC concentrations, suggesting a low risk of target-based resistance .
Synthetic Biology Approaches
Heterologous expression of the DKP biosynthetic cluster in Streptomyces lividans increased titers by 12-fold compared to native Bacillus hosts, enabling scalable production .
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